Copper(II) nitrate trihydrate

Catalog No.
S783875
CAS No.
10031-43-3
M.F
Cu(NO3)2·3H2O
CuH6N2O9
M. Wt
241.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) nitrate trihydrate

CAS Number

10031-43-3

Product Name

Copper(II) nitrate trihydrate

IUPAC Name

copper;dinitrate;trihydrate

Molecular Formula

Cu(NO3)2·3H2O
CuH6N2O9

Molecular Weight

241.6 g/mol

InChI

InChI=1S/Cu.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;;

InChI Key

SXTLQDJHRPXDSB-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Cu+2]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Cu+2]

The exact mass of the compound Copper(II) nitrate trihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper(II) nitrate trihydrate (CAS: 10031-43-3) is a highly soluble, low-decomposition-temperature transition metal salt utilized primarily as a precursor in materials science, catalysis, and coordination chemistry. Characterized by its weakly coordinating nitrate anion and exceptional solubility in both aqueous and polar organic solvents, it serves as a critical starting material for the synthesis of copper oxide (CuO) nanoparticles, thin films, and metal-organic frameworks (MOFs). Unlike heavier halides or sulfates, the nitrate groups cleanly volatilize during low-temperature calcination, leaving high-purity metal or metal oxide residues without introducing persistent elemental contaminants [1].

Substituting copper(II) nitrate trihydrate with common alternatives like copper(II) sulfate or copper(II) chloride fundamentally alters precursor decomposition pathways and solvent compatibility. Sulfates require significantly higher calcination temperatures to form copper oxides, which risks thermal degradation of sensitive substrates and introduces sulfur poisoning in catalytic applications. Furthermore, the strongly coordinating nature of chloride anions can competitively inhibit the self-assembly of metal-organic frameworks (MOFs) and alter the morphology of electrodeposited films. Consequently, the nitrate form is strictly necessary for workflows requiring low-temperature thermal budgets, high-purity oxide synthesis, and unhindered coordination networks [1].

Low-Temperature Calcination for High-Purity Copper Oxide Synthesis

For the synthesis of CuO catalysts and semiconductor thin films, the thermal decomposition profile of the precursor dictates the manufacturing thermal budget. Copper(II) nitrate trihydrate undergoes complete thermal decomposition to pure CuO at approximately 225–250 °C. In contrast, copper(II) sulfate pentahydrate requires temperatures exceeding 650 °C to fully decompose into CuO, often leaving trace sulfate residues. This >400 °C reduction in processing temperature prevents the sintering of high-surface-area catalytic supports and allows for deposition on temperature-sensitive substrates [1].

Evidence DimensionComplete thermal decomposition temperature to CuO
Target Compound Data225–250 °C (Cu(NO3)2·3H2O)
Comparator Or Baseline>650 °C (CuSO4·5H2O)
Quantified DifferenceReduction of >400 °C in required calcination temperature
ConditionsThermogravimetric analysis (TGA) in air/oxygen atmosphere

Procuring the nitrate salt enables low-thermal-budget manufacturing, reducing energy costs and preventing thermal degradation or sulfur poisoning of the final material.

Superior Surface Area Yield in Cu-BTC (HKUST-1) MOF Synthesis

In the synthesis of the benchmark MOF HKUST-1 (Cu-BTC), the choice of copper precursor directly impacts the porosity and structural integrity of the final framework. Copper(II) nitrate trihydrate features a weakly coordinating nitrate anion that is easily displaced by trimesic acid linkers, consistently yielding BET surface areas >1,500 m2/g. When copper(II) chloride is substituted, the strongly coordinating chloride ions compete with the organic linkers, resulting in incomplete framework assembly, chloride incorporation, and significantly reduced surface areas (often <1,000 m2/g) [1].

Evidence DimensionBET Surface Area of synthesized HKUST-1
Target Compound Data>1,500 m2/g using Cu(NO3)2·3H2O
Comparator Or Baseline<1,000 m2/g using CuCl2·2H2O
Quantified Difference>50% increase in accessible surface area
ConditionsStandard solvothermal synthesis in ethanol/water mixtures

Selecting the nitrate precursor is critical for achieving the high porosity required for gas storage, separation, and catalytic applications of copper-based MOFs.

Enhanced Ethanol Solubility for Sol-Gel and Non-Aqueous Processing

Processability in organic solvents is a major differentiator for copper precursors used in sol-gel coatings and non-aqueous nanoparticle synthesis. Copper(II) nitrate trihydrate exhibits high solubility in ethanol (>100 g/100 mL at 20 °C), allowing for the formulation of highly concentrated precursor inks and sols. Conversely, copper(II) sulfate pentahydrate is practically insoluble in ethanol (<0.1 g/100 mL), strictly limiting its use to aqueous systems, which can cause oxidation or wetting issues on hydrophobic substrates [1].

Evidence DimensionSolubility in Ethanol at 20 °C
Target Compound Data>100 g/100 mL (Cu(NO3)2·3H2O)
Comparator Or Baseline<0.1 g/100 mL (CuSO4·5H2O)
Quantified Difference>1000-fold higher solubility in ethanol
ConditionsStandard ambient temperature and pressure (SATP)

High ethanol solubility dictates the feasibility of using this compound in mixed-solvent or purely organic sol-gel routes, essential for advanced coating technologies.

Low-Temperature CuO Thin Film and Nanoparticle Deposition

Due to its low thermal decomposition threshold (~225 °C), copper(II) nitrate trihydrate is the preferred precursor for depositing p-type CuO semiconductor thin films and synthesizing high-surface-area CuO nanoparticles. It is particularly suited for processes where high calcination temperatures would damage the substrate or where sulfur/chloride residues from alternative salts would degrade electronic or catalytic performance [1].

Industrial Scale-Up of Copper-Based MOFs (e.g., HKUST-1)

The weakly coordinating nature of the nitrate anion makes this compound the mandatory precursor for the synthesis of highly crystalline copper-based metal-organic frameworks. It ensures complete displacement by organic linkers, preventing structural defects and maximizing the BET surface area required for commercial gas separation and storage applications [2].

Non-Aqueous Sol-Gel Catalyst Preparation

Its exceptional solubility in ethanol and other polar organic solvents allows for the formulation of concentrated, non-aqueous precursor inks. This is critical for sol-gel processes applied to hydrophobic substrates or in the synthesis of mixed-metal oxide catalysts where aqueous environments would lead to undesirable phase separation or premature hydrolysis [1].

UNII

066PG1506T

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361: Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

10031-43-3

Wikipedia

Copper(II) nitrate trihydrate

Dates

Last modified: 08-15-2023

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